ALPS

描述

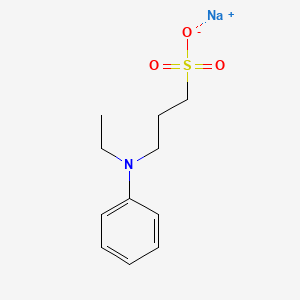

Chemical Name: N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt CAS Number: 82611-85-6 Synonyms: ALPS, Sodium 3-(N-Ethylanilino)propanesulfonate Molecular Formula: C₁₁H₁₆NNaO₃S Molecular Weight: 265.3 g/mol

属性

IUPAC Name |

sodium;3-(N-ethylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJBIXKLISICDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635606 | |

| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82611-85-6 | |

| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The process involves electrophilic substitution where sulfur trioxide (SO₃) from oleum reacts with N-ethyl-N-benzylaniline to form the sulfonated intermediate. The reaction proceeds via the following generalized equation:

$$

\text{C}6\text{H}5\text{N(CH}2\text{CH}3\text{)(CH}2\text{CH}2\text{CH}3\text{)} + \text{SO}3 \rightarrow \text{C}6\text{H}5\text{N(CH}2\text{CH}3\text{)(CH}2\text{CH}2\text{CH}2\text{SO}3\text{H)} + \text{H}2\text{SO}4

$$

Subsequent neutralization with sodium hydroxide converts the sulfonic acid to the sodium salt, though the patent describes direct isolation of the sodium form through dilution-induced crystallization.

Step-by-Step Procedure

- Reactor Setup : A 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel is charged with 100 g of N-ethyl-N-benzylaniline.

- Oleum Addition : 160–200 g of 20–30% fuming sulfuric acid (containing 0.36–0.45 g SO₃ per gram of substrate) is added dropwise at 72–78°C over 1.5–2 hours, maintaining the temperature below 95°C.

- Post-Reaction Quenching : After a 0.5–1 hour hold, the mixture is cooled to room temperature and diluted with water until the sulfuric acid concentration reaches 18–28 wt%.

- Crystallization and Isolation : The product precipitates upon cooling, is collected via centrifugation, washed with water, and dried to yield 135–136 g (98–99% purity).

Process Optimization and Critical Parameters

Temperature Control

Maintaining the reaction temperature below 95°C prevents over-sulfonation and decomposition. Embodiments demonstrate that a 72–78°C range during oleum addition maximizes yield while minimizing side reactions.

SO₃ Stoichiometry

The optimal SO₃-to-substrate weight ratio is 0.36–0.45:1. Higher ratios (>0.45) reduce purity due to competing sulfonation at the aromatic ring, while lower ratios (<0.36) leave unreacted starting material.

Dilution Strategy

Gradual dilution into water ensures controlled crystallization. Rapid dilution risks amorphous precipitate formation, complicating filtration. The patent specifies achieving 18–28% sulfuric acid concentration to promote high-purity crystal growth.

Industrial-Scale Considerations

Waste Management

The process generates spent sulfuric acid, which the patent claims can be recycled into subsequent batches after concentration, reducing environmental impact.

Yield and Purity Data

The table below summarizes results from four patent embodiments:

| Example | SO₃ Ratio | Temperature (°C) | Dripping Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1:0.36 | 75 | 1.5 | 98.3 | 99.36 |

| 2 | 1:0.40 | 72 | 1.5 | 98.7 | 99.30 |

| 3 | 1:0.42 | 78 | 1.5 | 98.9 | 99.25 |

| 4 | 1:0.45 | 75 | 2.0 | 98.5 | 99.10 |

Data adapted from CN102617411A.

化学反应分析

碱性磷酸酶经历几种类型的化学反应,包括水解和转磷酸化。水解反应包括磷酸酯的断裂,生成醇或酚和磷酸根离子。该反应需要锌和镁离子作为辅助因子。这些反应中常用的试剂包括磷酸酯和水。 这些反应形成的主要产物是无机磷酸盐和相应的醇或酚 .

科学研究应用

碱性磷酸酶在科学研究中有着广泛的应用。在化学领域,它们用于去磷酸化磷酸化蛋白和 DNA 片段。在生物学领域,它们作为各种细胞过程的标记物,包括骨骼形成和肝脏功能。在医学领域,它们被用作诊断肝病和骨骼疾病等疾病的标记物。 在工业中,它们被用于生物技术应用,例如重组蛋白的生产 .

作用机制

碱性磷酸酶的作用机制涉及磷酸酯的水解。该酶与底物结合并催化磷酸基团的断裂,导致生成醇或酚和磷酸根离子。该反应需要锌和镁离子的存在,这些离子对酶的活性至关重要。 碱性磷酸酶的分子靶标包括各种磷酸酯,例如核苷酸和磷酸化蛋白 .

相似化合物的比较

Physical and Chemical Properties

- Appearance : White to off-white crystalline powder

- Water Solubility : Highly soluble (>1 g/20 mL at 25°C)

- pH Range : 7.5–10.0 in aqueous solution

- Molar Absorptivity: High molar extinction coefficient at λ = 561 nm (when coupled with 4-aminoantipyrine (4-AAP) for H₂O₂ detection)

- Sensitivity: 3.25 times more sensitive than phenol-based chromogenic systems

Comparison with Similar Compounds

Key Similar Compounds

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt (DAOS) CAS: 83777-30-4 Molecular Formula: C₁₃H₂₀NNaO₆S Molecular Weight: 341.36 g/mol Absorption Maxima: λ = 593 nm (with 4-AAP) . Sensitivity: 1.38 times higher absorption intensity compared to phenol-based systems . Applications: Used in high-sensitivity assays for H₂O₂ detection .

N-Ethyl-N-(3-sulfopropyl)-3-methylaniline Sodium Salt (TOPS)

- CAS : 40567-80-4

- Molecular Formula : C₁₂H₁₈NNaO₃S

- Molecular Weight : 279.33 g/mol

- Applications : Employed in peroxidase-coupled assays for uric acid detection .

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline Sodium Salt (ADPS)

Comparative Data Table

Key Research Findings

This compound vs. DAOS: DAOS exhibits a redshifted absorption peak (593 nm vs. 561 nm for this compound), enabling reduced background interference in complex matrices .

TOPS in Nanozyme Systems: TOPS showed excellent performance in cobalt selenide nanozyme-catalyzed uric acid detection (detection limit: 0.5 μM), highlighting its compatibility with nanoparticle-based systems .

ADPS Stability :

- ADPS maintains stability under refrigeration but degrades faster at room temperature compared to this compound .

生物活性

N-Ethyl-N-(3-sulfopropyl)aniline sodium salt, also known as TOOS (sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate), is a water-soluble compound that has garnered attention for its biological activity, particularly in enzymatic assays and as a reagent in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

N-Ethyl-N-(3-sulfopropyl)aniline sodium salt has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NNaO₃S

- CAS Number : 82611-85-6

The compound is characterized by its sulfonate group, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

Enzyme Substrate and Inhibitor

N-Ethyl-N-(3-sulfopropyl)aniline sodium salt acts primarily as a substrate in enzyme-catalyzed reactions. It has been used in assays for the determination of hydrogen peroxide and uric acid concentrations. The compound participates in oxidative coupling reactions that yield colorimetric products, which can be quantitatively measured.

-

Oxidative Coupling Reactions :

- In the presence of hydrogen peroxide and peroxidase, TOOS forms stable colored products when coupled with chromogenic substrates like 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolium sulfoxide (MBTH) .

- This property is utilized in spectrophotometric methods for quantifying analytes such as uric acid in biological samples .

- Sensitivity and Stability :

Applications in Biochemical Research

N-Ethyl-N-(3-sulfopropyl)aniline sodium salt is widely used in biochemical assays due to its unique properties:

- Determination of Uric Acid : A novel enzymatic method using TOOS has been developed for uric acid quantification in human serum. This method demonstrated a limit of detection (LOD) of 0.0035 mmol/L and a limit of quantification (LOQ) of 0.0151 mmol/L .

- Choline Assays : The compound has also been applied in assays for choline determination in enteral nutrition products, showcasing its versatility as a reagent .

Case Study: Uric Acid Measurement

In a study focused on developing a new enzymatic method for uric acid measurement, researchers utilized N-Ethyl-N-(3-sulfopropyl)aniline sodium salt as part of the chromogenic system. The study highlighted:

- Method Validation : The method was validated for specificity, linearity, accuracy, and precision, achieving reliable results across various concentrations .

- Comparative Sensitivity : Compared to traditional methods using 4-aminoantipyrine, the TOOS-based method provided enhanced sensitivity and accuracy .

Case Study: Choline Determination

Another significant application involved the determination of choline levels in enteral nutrition products:

- Specificity and Accuracy : The assay using TOOS demonstrated good specificity against potential interfering substances present in commercial drug formulations .

Summary Table of Biological Activities

常见问题

Q. What is the mechanistic role of N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt as a Trinder’s reagent in hydrogen peroxide (H₂O₂) detection?

N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt (ALPS) acts as an electron donor in oxidative coupling reactions with chromogens like 4-aminoantipyrine (4-AA) or 3-methyl-2-benzothiazolinone hydrazone (MBTH). In the presence of peroxidase and H₂O₂, it forms stable quinone-imine dyes (purple/blue), enabling spectrophotometric quantification. Key advantages include high water solubility and stability in both solution and automated systems .

Q. Methodological Note :

Q. What are the optimal pH and temperature conditions for this compound in oxidative coupling assays?

this compound exhibits maximal reactivity at pH 7.5–10.0, with stability maintained at 25°C. Deviations below pH 7.0 reduce coupling efficiency due to protonation of the aniline group, while alkaline conditions (>pH 10) may degrade the sulfonate moiety .

Q. Methodological Note :

- Buffer Systems : Phosphate (pH 7.5) or Tris-HCl (pH 8.5) buffers are recommended.

- Temperature Control : Pre-incubate reagents at 25°C to minimize thermal degradation .

Q. How should this compound be stored to ensure long-term stability?

this compound must be stored in airtight, light-protected containers at 2–8°C. Lyophilized powder retains >95% activity for 24 months, while aqueous solutions (1–10 mM) are stable for 1–2 weeks at 4°C .

Q. Methodological Note :

- Reconstitution : Use degassed ultrapure water to prevent oxidation.

- Quality Checks : Verify purity via IR spectroscopy (peak at 1180 cm⁻¹ for sulfonate group) and molar absorptivity (ε ≥ 9,500 L·mol⁻¹·cm⁻¹ at 255 nm) .

Q. What analytical parameters define this compound purity for research use?

High-purity this compound (>98%) must meet:

- Water solubility : ≤0.015 absorbance at 600 nm (1% w/v solution).

- Molar absorptivity : ≥9,500 L·mol⁻¹·cm⁻¹ at 255 nm.

- Moisture content : ≤5.0% (Karl Fischer titration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molar absorptivity values for this compound?

Literature reports varying ε values (e.g., 8,200 vs. 9,500 L·mol⁻¹·cm⁻¹ at 255 nm). These discrepancies arise from:

- Purity variations : Impurities (e.g., residual solvents) alter absorbance.

- Instrument calibration : Validate spectrophotometers with NIST-traceable standards.

- Sample preparation : Use degassed buffers and avoid prolonged light exposure .

Q. Methodological Note :

- Standardization : Prepare fresh this compound solutions (1 mM in pH 8.0 buffer) and cross-validate with independent methods (e.g., HPLC) .

Q. Can this compound be integrated with nanomaterials for enhanced biosensing applications?

Yes. This compound paired with peroxidase-mimetic nanocobalt selenide enables ultrasensitive uric acid detection (LOD: 0.5 μM). The nanomaterial amplifies catalytic H₂O₂ decomposition, enhancing dye formation kinetics .

Q. Experimental Design :

Q. How should conflicting reports on this compound’s antimicrobial activity be addressed?

claims this compound has antimicrobial activity (e.g., against S. aureus), but this is absent in other studies. To validate:

Q. What strategies improve this compound’s performance in complex biological matrices (e.g., serum)?

Matrix interferents (e.g., proteins) reduce assay accuracy. Mitigation strategies include:

- Sample Pretreatment : Deproteinize with 10% trichloroacetic acid or ultrafiltration (10 kDa cutoff).

- Surfactant Addition : 0.1% Triton X-100 minimizes nonspecific binding.

- Flow Injection Analysis : Automate detection to reduce interference (linear range: 2–40 μM H₂O₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。